3-Thiophenemethanol, tetrahydro-, 3-benzoate, 1,1-dioxide
Description
3-Thiophenemethanol, tetrahydro-, 3-benzoate, 1,1-dioxide is a sulfur-containing heterocyclic compound characterized by a tetrahydrothiophene ring substituted with a benzoate ester group and a sulfone moiety (1,1-dioxide). Applications of such compounds span medicinal chemistry (e.g., enzyme modulation) and material science due to their rigid, polar scaffolds .
Properties
IUPAC Name |
(1,1-dioxothiolan-3-yl)methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4S/c13-12(11-4-2-1-3-5-11)16-8-10-6-7-17(14,15)9-10/h1-5,10H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGHJAVOAGCYET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1COC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901198263 | |
| Record name | 3-Thiophenemethanol, tetrahydro-, 3-benzoate, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901198263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17236-21-4 | |
| Record name | 3-Thiophenemethanol, tetrahydro-, 3-benzoate, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17236-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Thiophenemethanol, tetrahydro-, 3-benzoate, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901198263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenemethanol, tetrahydro-, 3-benzoate, 1,1-dioxide typically involves the reaction of 3-thiophenemethanol with benzoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
3-Thiophenemethanol, tetrahydro-, 3-benzoate, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-Thiophenemethanol, tetrahydro-, 3-benzoate, 1,1-dioxide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Thiophenemethanol, tetrahydro-, 3-benzoate, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can interact with cellular proteins and enzymes, leading to changes in cellular functions. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Key Observations :
- Benzoate vs.
- Aminoethoxy vs. Benzoate: The aminoethoxy group in introduces basicity and solubility, whereas the benzoate ester may improve membrane permeability due to lipophilicity.
Enzymatic Interactions
- Target Compound : The benzoate group may interact with hydrophobic enzyme pockets (e.g., esterases or lipases), making it a candidate for prodrug designs .
- 3-(4-Methoxyphenyl)-2,5-dihydrothiophene 1,1-dioxide : Exhibits activity against inflammatory pathways, possibly via cyclooxygenase inhibition .
Pharmacokinetic Properties
- Solubility: Sulfone-containing derivatives generally show moderate aqueous solubility. The benzoate ester in the target compound may reduce solubility compared to aminoethoxy-substituted analogs .
- Metabolic Stability : Ester groups (e.g., benzoate) are prone to hydrolysis, whereas sulfones resist metabolic degradation .
Physicochemical Properties
Notes:
- The higher LogP of the target compound suggests enhanced lipid membrane penetration, advantageous for CNS-targeting drugs.
- Aminoethoxy derivatives’ lower LogP aligns with their use in hydrophilic environments (e.g., renal targets) .
Biological Activity
3-Thiophenemethanol, tetrahydro-, 3-benzoate, 1,1-dioxide (CAS No. 17236-21-4) is a chemical compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H13O3S. The compound features a thiophene ring and a benzoate moiety, which are known for their diverse biological activities.
Antimicrobial Activity
Research indicates that compounds with thiophene structures exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiophene showed notable inhibitory effects against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Antiviral Activity
The antiviral potential of thiophene derivatives has been explored in the context of HIV-1 inhibition. Compounds similar to 3-Thiophenemethanol have shown low micromolar to subnanomolar inhibitory activity against wild-type HIV-1 strains. This suggests a potential role in the development of antiviral therapeutics targeting HIV .
Antioxidant Properties
Thiophene-containing compounds have also been investigated for their antioxidant activities. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The antioxidant mechanism involves the donation of hydrogen atoms or electrons to reactive species.
The biological activity of 3-Thiophenemethanol is attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways, which can lead to reduced proliferation of pathogens.
- Membrane Disruption : The lipophilic nature of thiophene derivatives allows them to integrate into lipid membranes, causing structural disruptions that can be lethal to microbial cells.
- Free Radical Scavenging : The presence of functional groups in thiophene derivatives contributes to their ability to neutralize free radicals.
Case Studies
Q & A
How can researchers optimize the synthesis of 3-Thiophenemethanol, tetrahydro-, 3-benzoate, 1,1-dioxide to improve yield and purity?
Basic Research Question
Key steps involve cyclization and esterification. Evidence from benzothiadiazine synthesis (e.g., hydrazine-mediated cyclization of sulfonyl chlorides, as in Scheme 25 in ) can guide the formation of the 1,1-dioxide core. For the benzoate ester, coupling methods like benzoylisothiocyanate-mediated reactions () may be adapted. Optimize solvent choice (e.g., THF or 1,4-dioxane) and stoichiometric ratios, and monitor intermediates via TLC or HPLC. Catalytic methods, such as Lewis acids or palladium, could enhance selectivity ( ).
What spectroscopic methods are most effective for confirming the structure of this compound?
Basic Research Question
Use 1H/13C NMR to resolve the tetrahydrothiophene ring protons (δ ~2.5–4.0 ppm) and benzoate aromatic signals (δ ~7.3–8.1 ppm). FT-IR confirms the sulfone group (asymmetric S=O stretch ~1300 cm⁻¹, symmetric ~1150 cm⁻¹) and ester carbonyl (C=O ~1720 cm⁻¹). X-ray crystallography (as in ) provides definitive structural validation, particularly for stereochemistry and intermolecular interactions. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy.
How does the 1,1-dioxide moiety influence the compound’s reactivity in nucleophilic or electrophilic reactions?
Advanced Research Question
The electron-withdrawing sulfone group activates adjacent positions for nucleophilic attack while deactivating electrophilic substitution. For example, pyrolysis studies on thietane 1,1-dioxides ( ) suggest thermal instability due to ring strain and sulfone lability. In photolysis ( ), the sulfone may facilitate radical intermediates. Computational modeling of frontier molecular orbitals (e.g., HOMO/LUMO) can predict regioselectivity in reactions like ester hydrolysis or ring-opening ().
What computational approaches are recommended to model the electronic effects of the benzoate ester on the tetrahydrothiophene ring?
Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map charge distribution and steric effects. Compare optimized geometries of the benzoate-substituted compound with analogs ( ) to assess electronic perturbations. Hirshfeld surface analysis () quantifies intermolecular interactions (e.g., C–H···O) influenced by the ester. Molecular dynamics simulations may predict solubility or aggregation behavior in solvents.
What in vitro assays are suitable for evaluating the biological activity of this compound?
Basic Research Question
Focus on enzyme inhibition assays (e.g., sulfotransferases or esterases) due to the sulfone and ester groups. Use cell viability assays (MTT or resazurin) in cancer or microbial lines to screen cytotoxicity. For mechanistic studies, fluorescence polarization or surface plasmon resonance (SPR) can probe ligand-protein binding. Avoid commercial sources () and prioritize peer-reviewed protocols (e.g., hydrazine cyclization in ).
How does substituting the benzoate group with other esters affect physicochemical properties?
Advanced Research Question
Compare analogs (e.g., 3-(4-methylbenzyl)thio derivatives in ) via HPLC logP measurements for lipophilicity. Thermogravimetric analysis (TGA) assesses thermal stability differences. Substituent effects on solubility can be modeled using COSMO-RS . For crystallinity, perform powder X-ray diffraction (PXRD) to correlate ester bulkiness with lattice packing ().
What are the proposed mechanisms for catalytic transformations involving the tetrahydrothiophene 1,1-dioxide core?
Advanced Research Question
In reduction reactions (e.g., sodium borohydride), the sulfone group may stabilize intermediates via resonance, as seen in dihydrothiadiazole reductions (). For cross-coupling, Pd-catalyzed protocols ( ) could functionalize the benzoate group. Kinetic isotope effects (KIE) and DFT transition-state modeling may elucidate rate-determining steps in ring-opening or ester hydrolysis.
How can researchers resolve contradictions in spectroscopic data for this compound?
Basic Research Question
Discrepancies in NMR signals (e.g., unexpected splitting) may arise from conformational flexibility. Use variable-temperature NMR to identify dynamic effects. For ambiguous mass spectral peaks, employ tandem MS/MS to confirm fragmentation pathways. Cross-validate crystallographic data () with computational models to resolve stereochemical ambiguities.
What strategies mitigate decomposition during storage or handling of this compound?
Advanced Research Question
Decomposition pathways (e.g., hydrolysis of the ester or sulfone) require accelerated stability testing under varied pH, humidity, and temperature. Store under inert atmosphere (argon) at –20°C. Add stabilizers like BHT for radical-sensitive intermediates. Monitor purity via HPLC-DAD/ELSD and track degradation products using LC-MS.
How does the compound’s stereochemistry influence its biological or catalytic activity?
Advanced Research Question
Synthesize enantiomers via chiral chromatography or asymmetric catalysis (e.g., transfer hydrogenation in ). Test enantiomers in enzyme inhibition assays to correlate configuration with activity. Molecular docking (e.g., AutoDock Vina) can predict binding poses influenced by stereochemistry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
